N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]ethanesulfonamide
Description
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]ethanesulfonamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a pyrrolidinone ring, and an ethanesulfonamide moiety
Properties
IUPAC Name |
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-2-21(19,20)16-13-9-14(18)17(10-13)7-6-11-4-3-5-12(15)8-11/h3-5,8,13,16H,2,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDVRUTYWQMLEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1CC(=O)N(C1)CCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]ethanesulfonamide typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of 3-chlorophenyl ethyl ketone through the Friedel-Crafts acylation of chlorobenzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Pyrrolidinone Ring Formation: The next step is the cyclization of the intermediate with an appropriate amine to form the pyrrolidinone ring. This can be achieved through a condensation reaction under acidic or basic conditions.
Ethanesulfonamide Addition: Finally, the ethanesulfonamide group is introduced via a nucleophilic substitution reaction, where the pyrrolidinone intermediate reacts with ethanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The ethanesulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethanolic sodium hydroxide as a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced ethanesulfonamide derivatives.
Substitution: Substituted ethanesulfonamide derivatives.
Scientific Research Applications
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]ethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]methanesulfonamide
- N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]propanesulfonamide
Uniqueness
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]ethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
